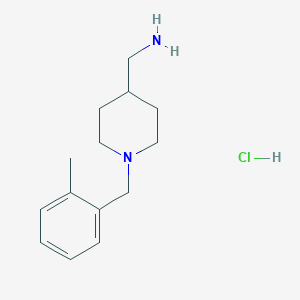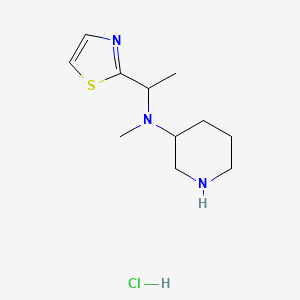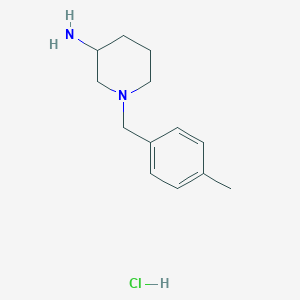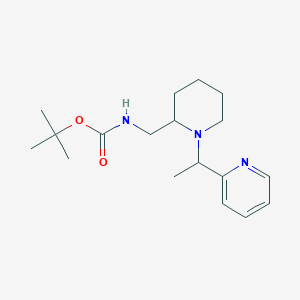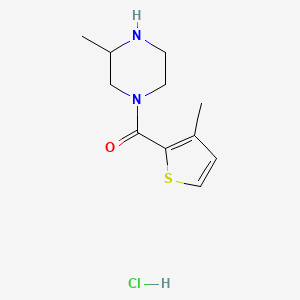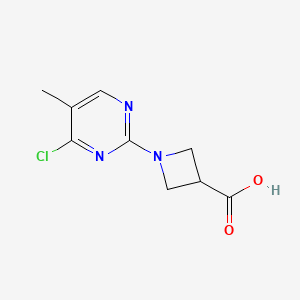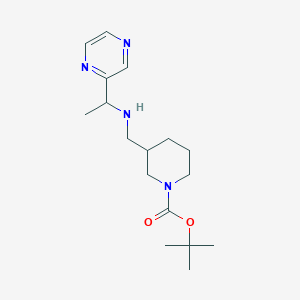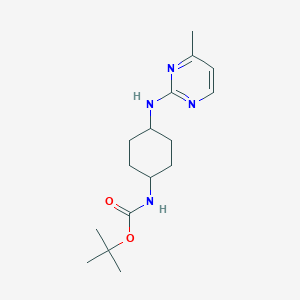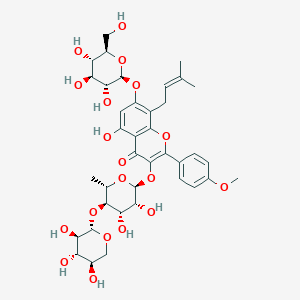
Epimedin B1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
1. Bone Health and Osteoporosis Treatment
- Bone Repair and Osteoblast Activity : Studies have shown that compounds like Epimedin C and Icariin, found in Epimedium (which contains Epimedin B), enhance bone repair. They improve alkaline phosphatase activity, mineralization, and proliferation of osteoblasts, particularly in conditions like LPS-induced osteoblasts. These compounds regulate key genes and proteins in the BMP-2/Runx2 signaling pathway, crucial for bone health (Huang et al., 2019).
- Osteoporosis Management : Epimedin B has been found effective in preventing osteoporosis in vitro. In a mouse model of osteoporosis, it improved bone mineral density and bone microstructure, suggesting potential for treatment of osteoporosis in humans (Diao et al., 2021).
2. Metabolic Pathways and Pharmacokinetics
- Metabolic Profiling : Research has characterized the metabolic pathways of Epimedin B, including hydrolysis, hydrogenation, and hydroxylation. This is important for understanding the pharmacokinetics and safety evaluation of Epimedin B (Cui et al., 2013).
- Pharmacokinetic Studies : Pharmacokinetic parameters like absorption rate, distribution, and elimination of Epimedin C (related to Epimedin B) have been studied, revealing insights into its bioavailability and potential therapeutic applications (Lee et al., 2014).
3. Applications in Cancer Research
- Tumor-Associated Angiogenesis : Epimedin C, closely related to Epimedin B, has been shown to promote vascularization in tumor models. This suggests potential applications in cancer treatment, particularly in enhancing the effectiveness of treatments targeting tumor angiogenesis (Shui et al., 2017).
4. Light Intensity Effects on Flavonoid Production
- Agricultural and Botanical Research : Studies on Epimedium, including compounds like Epimedin B, show that light intensity affects flavonoid production. This research is crucial for optimizing cultivation methods for medicinal plants (Pan et al., 2016).
properties
IUPAC Name |
3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48O19/c1-14(2)5-10-18-21(53-38-30(48)27(45)25(43)22(12-39)54-38)11-19(40)23-26(44)35(33(55-34(18)23)16-6-8-17(50-4)9-7-16)57-37-31(49)28(46)32(15(3)52-37)56-36-29(47)24(42)20(41)13-51-36/h5-9,11,15,20,22,24-25,27-32,36-43,45-49H,10,12-13H2,1-4H3/t15-,20+,22+,24-,25+,27-,28-,29+,30+,31+,32-,36-,37-,38+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSGKKBWCDWJSN-AUAMDOBLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)OC6C(C(C(CO6)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48O19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


